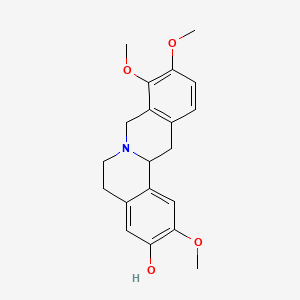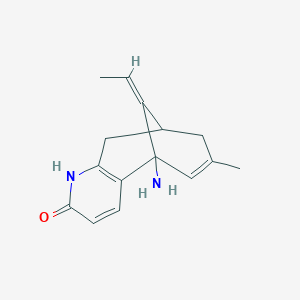
CADMIUM STANNATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Cadmium stannate is synthesized through several methods, including sintering of oxides, chemical co-precipitation, and high-temperature, high-pressure procedures. Kurbanov et al. (1986) synthesized cadmium stannate by sintering the oxides, analyzing the product through chemical dissolution and X-ray studies to confirm the formation of cadmium stannate (Kurbanov, Amirdzhanova, Movsum-zade, & Panakh-zade, 1986). Sidorak, Ivanov, and Shubin (2011) utilized the coprecipitation method, employing tin (IV) chloride and cadmium acetate as precursors, to synthesize cadmium meta- and orthostannate, further analyzed by TGA/DSC, XRD, and SEM to confirm the formation under soft thermal treatment conditions (Sidorak, Ivanov, & Shubin, 2011).
Molecular Structure Analysis
The molecular structure of cadmium stannate has been identified as crystallizing in both the orthorhombic and cubic systems. Siegel (1978) found that bulk cadmium stannate normally crystallizes in the orthorhombic system but can adopt a cubic system, indicative of a spinel structure, when obtained from sputtered thin films or high-temperature, high-pressure conditions (Siegel, 1978).
Chemical Reactions and Properties
Cadmium stannate's formation from cadmium and tin oxides in closed vessels was studied over a temperature range by Golestani-Fard et al. (1983), who utilized thermal analysis, X-ray powder diffraction, and electron spectroscopy to identify suitable reaction conditions for the formation of either CdSnO3 or Cd2SnO4 in monophase form. This study also indicated cadmium stannates' resistance to atmospheric carbonation or hydration (Golestani-Fard, Hashemi, MacKenzie, & Hogarth, 1983).
Physical Properties Analysis
The physical properties of cadmium stannate, such as electrical and dielectric properties, have been explored in depth. Sawant et al. (2009) studied the effect of calcining temperature on these properties, finding significant influences on phase, microstructure, morphological, and electrical properties, indicating a conversion of crystal structure from rhombohedral to spinel cubic with varying calcining temperatures (Sawant, Shinde, Deokate, Bhosale, Chougule, & Rajpure, 2009).
Chemical Properties Analysis
Cadmium stannate exhibits significant resistance to atmospheric carbonation and hydration, as demonstrated by electron spectroscopy studies. Its formation is unaffected by the presence of carbonate and suboxide impurities in commercial cadmium oxide, indicating a high degree of chemical stability (Golestani-Fard et al., 1983).
Safety And Hazards
将来の方向性
The study provides a simple route for the synthesis of ideal Cadmium Stannate photoanodes which can be further extended to doping engineering and non-noble metal cocatalyst deposition . The future perspectives of Cadmium Stannate also include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae .
特性
CAS番号 |
12185-56-7 |
|---|---|
製品名 |
CADMIUM STANNATE |
分子式 |
CdO3Sn |
分子量 |
279.12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



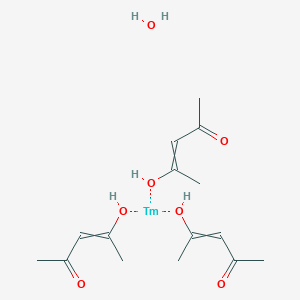
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)
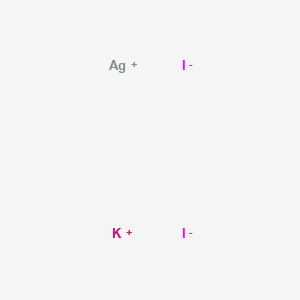
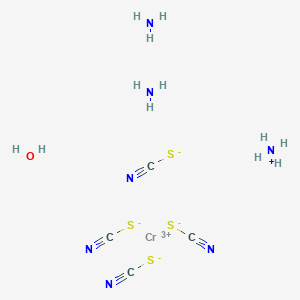
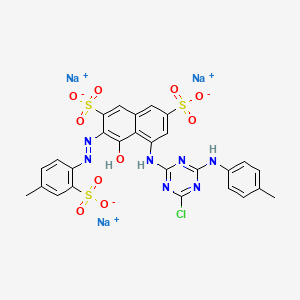
![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)
